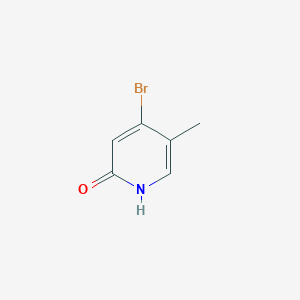

4-Bromo-5-methylpyridin-2(1H)-one

Description

Significance within Pyridinone Chemistry and Brominated Heterocycles

Pyridin-2(1H)-one and its derivatives are a cornerstone of heterocyclic chemistry, widely recognized for their utility in medicinal chemistry and materials science. frontiersin.org The pyridinone scaffold is a "privileged structure," meaning it can bind to multiple biological targets, and is found in many biologically active compounds. nih.gov These molecules can act as both hydrogen bond donors and acceptors, allowing for versatile interactions with biological macromolecules. frontiersin.org The incorporation of a bromine atom further enhances the compound's significance. Brominated heterocycles are crucial building blocks in organic synthesis. researchgate.net The bromine atom is an excellent leaving group and a versatile handle for introducing further chemical complexity through various cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netresearchgate.netnih.gov Therefore, 4-Bromo-5-methylpyridin-2(1H)-one combines the valuable scaffold of a pyridinone with the synthetic versatility of a brominated aromatic system, marking it as a significant intermediate for the synthesis of more complex molecules. moldb.com

Historical Development and Initial Syntheses of Pyridin-2(1H)-one Derivatives

The study of pyridinone chemistry is built upon the foundational discoveries in pyridine (B92270) chemistry. Pyridine was first isolated from bone oil in 1849, with its aromatic, benzene-like structure being confirmed in the late 1860s and early 1870s. This led to the development of seminal synthetic methods, including the Hantzsch pyridine synthesis in 1881 and the Chichibabin synthesis in 1924, which enabled the production of a wide range of pyridine derivatives.

The synthesis of the 2-pyridinone ring system has evolved significantly over the decades. tandfonline.comnih.gov General approaches include the modification of pre-existing six-membered rings like pyridine or the cyclocondensation of acyclic precursors. tandfonline.comnih.gov For substituted derivatives such as this compound, synthetic strategies often involve the sequential halogenation of a pyridinone precursor. While specific, high-yield syntheses for this exact molecule are not extensively detailed in seminal literature, the synthesis of analogous compounds provides a likely pathway. For instance, the synthesis of related halogenated pyridinones can be achieved using brominating agents like N-bromosuccinimide (NBS). The regioselectivity of such reactions is a critical challenge, often controlled by the directing effects of existing substituents on the ring and careful optimization of reaction conditions.

Structural Elucidation and Tautomerism Considerations for this compound

The molecular structure of this compound is confirmed by its chemical formula, C₆H₆BrNO, and its unique CAS number, 1227578-85-9. moldb.comguidechem.com

A critical structural feature of 2-pyridinones is their existence in a tautomeric equilibrium between the lactam form (pyridin-2(1H)-one) and the lactim form (2-hydroxypyridine). tandfonline.com Extensive studies, including X-ray crystallography and spectroscopy, have shown that the pyridinone (lactam) form is generally the more stable tautomer, particularly in the solid state and in polar solvents. frontiersin.orgtandfonline.com The energy difference between the two forms is small and can be influenced by the solvent's polarity, with nonpolar solvents slightly favoring the 2-hydroxypyridine (B17775) form. tandfonline.com This tautomerism is a defining characteristic of the 2-pyridinone core and is applicable to this compound.

Interactive Table 1: Tautomeric Forms of this compound

| Tautomer Form | Structure | Key Features |

| Lactam (Pyridinone) | A six-membered ring with a C=O double bond and an N-H bond. | Generally the more stable form, especially in polar environments and the solid state. frontiersin.orgtandfonline.com |

| Lactim (Hydroxypyridine) | An aromatic pyridine ring with a hydroxyl (-OH) group at position 2. | Favored in nonpolar solvents; exists in equilibrium with the lactam form. tandfonline.com |

Contextualizing this compound within Broader Chemical Research Themes

The compound this compound is best understood as a versatile chemical building block. moldb.com In modern chemical research, the synthesis of complex target molecules often relies on the strategic use of smaller, functionalized heterocyclic intermediates. This compound fits perfectly within this theme. The pyridinone core is a recognized pharmacophore with a history of being incorporated into various drug discovery programs, targeting a range of conditions. nih.govnih.govrsc.org The bromine atom at position 4 provides a reactive site for chemists to elaborate the structure further. researchgate.net This "handle" allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of libraries of related compounds for screening purposes or the targeted synthesis of a single, complex molecule. researchgate.netacs.org Thus, while not an end-product itself, this compound represents a key piece in the synthetic puzzle, connecting simple starting materials to complex, high-value chemical entities.

Interactive Table 2: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1227578-85-9 | guidechem.com |

| Molecular Formula | C₆H₆BrNO | guidechem.com |

| Molecular Weight | 188.02 g/mol | moldb.com |

| Canonical SMILES | CC1=CNC(=O)C=C1Br | guidechem.com |

| Hydrogen Bond Donor Count | 1 | guidechem.com |

| Hydrogen Bond Acceptor Count | 1 | guidechem.com |

| Topological Polar Surface Area | 29.1 Ų | guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-3-8-6(9)2-5(4)7/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZAXCAFAWNUAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 Bromo 5 Methylpyridin 2 1h One and Its Precursors

Retrosynthetic Analysis of 4-Bromo-5-methylpyridin-2(1H)-one

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the carbon-bromine bond and the formation of the pyridinone ring.

One logical disconnection is at the C4-Br bond, leading to the precursor 5-methylpyridin-2(1H)-one. This simplifies the synthesis to the formation of the pyridinone core followed by a regioselective bromination. Further disconnection of the pyridinone ring itself can be envisioned through several pathways, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amine source, or the cyclization of an appropriate acyclic precursor.

Classical Synthetic Routes to Brominated Pyridin-2(1H)-one Core Structures

Traditional methods for synthesizing the target compound rely on well-established organic reactions, primarily focusing on the construction of the pyridin-2(1H)-one scaffold followed by bromination.

Cyclization Reactions

The formation of the pyridin-2(1H)-one core is a cornerstone of many synthetic approaches. These reactions often involve the condensation of acyclic precursors to form the heterocyclic ring.

One common method is the reaction of enamines with activated methylene (B1212753) compounds. For instance, the nucleophilic vinylic substitution of 3-dimethylamino-2-formyl acrylonitrile (B1666552) with nucleophiles like malononitrile (B47326) can produce adducts that, upon reaction with amines and subsequent base-catalyzed cyclization, yield pyridin-2(1H)-one derivatives. acs.orgscilit.com

Another approach involves the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes, which proceeds through ring-opening, haloformylation, and intramolecular nucleophilic cyclization to form highly substituted pyridin-2(1H)-ones. nih.gov Additionally, three-component one-pot reactions of 1-acetyl-1-carbamoyl cyclopropanes, malononitrile, and cyclic secondary amines provide an efficient route to fully substituted pyridin-2(1H)-ones via a tandem Knoevenagel condensation, ring-opening of the cyclopropane, and intramolecular cyclization. rsc.orglnu.edu.cn

The following table summarizes key cyclization strategies for forming the pyridin-2(1H)-one core:

| Starting Materials | Key Reagents/Conditions | Product Type |

| 1-acetyl,1-carbamoyl cyclopropanes, malononitrile, cyclic secondary amines | One-pot, tandem reaction | Fully substituted pyridin-2(1H)-ones |

| 1-acetyl,1-carbamoyl cyclopropanes | Vilsmeier-Haack reagent | Highly substituted pyridin-2(1H)-ones |

| 3-dimethylamino-2-formyl acrylonitrile, malononitrile, aromatic amines | Base-catalyzed cyclization | Substituted pyridin-2(1H)-one derivatives |

Halogenation Procedures (Bromination)

Once the 5-methylpyridin-2(1H)-one precursor is synthesized, the introduction of the bromine atom at the C4 position is typically achieved through electrophilic bromination. The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity.

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction is often carried out in a suitable solvent, and the reactivity of the pyridinone ring can be influenced by the presence of activating or deactivating groups. For instance, the bromination of pyridine (B92270) N-oxides has been studied to understand the directing effects of the N-oxide group. acs.org The use of bromine and various bromo-organic compounds in organic synthesis is a well-established field, offering a range of reagents for different substrates and desired outcomes. sci-hub.se

Modern and Advanced Synthetic Approaches to this compound

Contemporary synthetic chemistry offers more sophisticated and efficient methods for the synthesis of this compound and its precursors, including transition-metal catalysis and green chemistry principles.

Transition-Metal Catalyzed Reactions for Precursors or Derivatization

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyridinones. These methods often provide high efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the synthesis of substituted pyridines and can be applied to precursors of this compound. nih.govresearchgate.net For example, a Suzuki coupling reaction can be used to introduce the methyl group at the C5 position of a brominated pyridine precursor.

Furthermore, transition metals like rhodium and ruthenium can catalyze the cocyclization of alkynes and isocyanates to form pyridin-2(1H)-ones. acs.org Ruthenium(II)-catalyzed annulation of vinyl sulfoxonium ylides with arynes represents another advanced strategy for constructing substituted aromatic systems. acs.org Iron has also been shown to catalyze the formation of metabolic precursors, highlighting the potential of transition metals in prebiotic synthesis, which can inspire new synthetic routes. nih.gov

The following table outlines some transition-metal catalyzed reactions relevant to pyridinone synthesis:

| Catalyst | Reactants | Product |

| Palladium | Bromo-pyridine precursor, organoboron compound | Methyl-substituted pyridine |

| Rhodium | Alkyne, isocyanate | Pyridin-2(1H)-one |

| Ruthenium(II) | Vinyl sulfoxonium ylide, aryne | Substituted naphthol (related annulation) |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being incorporated into synthetic methodologies to reduce environmental impact. This includes the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions.

Microwave-assisted synthesis has emerged as a green strategy for the rapid and efficient synthesis of substituted 2-pyridone derivatives. scirp.org This technique often leads to shorter reaction times and higher yields compared to conventional heating.

The use of environmentally friendly and reusable catalysts, such as indium triflate, has been demonstrated for the one-pot synthesis of 2-pyridone frameworks. rsc.org Similarly, the development of solid-supported catalysts, like silica (B1680970) sulfuric acid modified with zinc chloride (Zn-SSA), allows for solvent-free reaction conditions and improved chemoselectivity. nih.gov Water has also been explored as a green solvent for multicomponent reactions to synthesize pyridone derivatives. researchgate.net

Flow Chemistry and Continuous Synthesis Methodologies

The application of flow chemistry and continuous synthesis methodologies offers significant advantages for the production of pyridinone scaffolds, including enhanced safety, improved heat and mass transfer, and greater consistency compared to traditional batch processing. While specific literature detailing a dedicated continuous flow synthesis for this compound is nascent, the principles can be effectively applied based on the synthesis of its key precursors, particularly substituted bromopyridines.

Research into the flow microreactor synthesis of disubstituted pyridines has demonstrated the viability of this approach. For instance, the Br/Li exchange reaction of dibromopyridines followed by reaction with an electrophile, such as iodomethane, can be efficiently conducted in a flow system. rsc.org This method is crucial for creating methylated bromopyridine precursors. The use of micromixers and microtube reactors allows for precise control over reaction temperature and residence time, which is critical for managing highly reactive organolithium intermediates. rsc.org

In a typical setup, solutions of the dibromopyridine precursor and a lithium agent (like n-BuLi) are introduced into a T-shaped micromixer, with the resulting mixture flowing through a temperature-controlled microtube reactor to ensure complete lithiation before quenching with an electrophile. rsc.org This approach minimizes the formation of side products often encountered in batch reactions due to poor temperature control and localized concentration gradients. rsc.org

The industrial precedent for continuous flow synthesis of pyridine derivatives further supports its applicability in this context. For example, the commodity chemical 2-methyl-5-ethylpyridine is produced via a continuous flow process, highlighting the scalability and efficiency of this technology for manufacturing heterocyclic compounds. beilstein-journals.org

Table 1: Representative Flow Synthesis Conditions for Bromomethylpyridine Precursors This table summarizes typical conditions used in the flow synthesis of bromomethylpyridine precursors, based on analogous reactions described in the literature.

| Parameter | Condition | Source |

| Reactants | Dibromopyridine, n-BuLi in hexane, Iodomethane | rsc.org |

| Reactor Type | T-shaped micromixer and stainless steel microtube | rsc.org |

| Temperature | Cooled bath (e.g., -78 °C to 0 °C) | rsc.org |

| Residence Time | Controlled by flow rate and reactor volume (seconds to minutes) | rsc.org |

| Quenching | In-line introduction of electrophile solution | rsc.org |

| Analysis | Gas chromatography of the quenched product solution | rsc.org |

Purification and Isolation Techniques for this compound

The final purity of this compound is critical for its subsequent use as a chemical intermediate. A combination of standard and advanced purification techniques is employed to isolate the compound from crude reaction mixtures. The primary methods reported for this compound and its close analogues are crystallization and column chromatography.

Crystallization is a widely used and scalable method for purifying solid compounds. The selection of an appropriate solvent system is paramount for achieving high purity and yield. For pyridinone derivatives, crystallization can be induced from single or mixed solvent systems. Common techniques involve dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool, often to approximately 0 °C, to induce the formation of crystals, which are then collected by filtration. google.com The use of an anti-solvent, such as water, can be employed to facilitate precipitation from solvents like acetone (B3395972) or acetonitrile (B52724). google.com The resulting solid is typically washed with a cold solvent to remove residual impurities and dried under vacuum. google.com

Silica Gel Chromatography , including flash chromatography, is a versatile technique for separating the target compound from impurities with different polarities. rsc.orggoogle.com The crude material is dissolved in a minimal amount of solvent and loaded onto a silica gel column. A solvent system (eluent), typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is passed through the column. rsc.orggoogle.com By gradually increasing the polarity of the eluent, compounds are separated based on their affinity for the silica stationary phase. Fractions are collected and analyzed, and those containing the pure product are combined and concentrated in vacuo to yield the purified this compound. rsc.org

Table 2: Summary of Purification Techniques for this compound and Analogues This table outlines common purification methods and the conditions reported for isolating brominated pyridinone and pyridine derivatives.

| Technique | Method Details | Target Compound/Analogue | Source |

| Crystallization | From 2-propanol at ~0 °C, collected by filtration. | (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide | google.com |

| Crystallization | From acetone/water or acetonitrile/water as anti-solvent. | (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide | google.com |

| Flash Chromatography | Silica gel, eluting with a hexane/ethyl acetate (B1210297) gradient. | 4-bromo-1-isobutyl-1H-imidazo[4,5-c]quinoline | rsc.org |

| Silica Gel Chromatography | Eluting with a gradient of 10% to 30% ethyl acetate in hexanes. | (5-Bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester | google.com |

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Bromo 5 Methylpyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 4-Bromo-5-methylpyridin-2(1H)-one, both ¹H and ¹³C NMR provide critical information regarding the molecular framework, including the number and connectivity of atoms.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are influenced by their local electronic environment. The spectrum of this compound is expected to show distinct signals for the methyl group protons, the two aromatic protons on the pyridinone ring, and the N-H proton. The methyl protons would appear as a singlet, typically in the upfield region. The two ring protons would likely appear as distinct singlets or narrowly coupled doublets, with their chemical shifts influenced by the electron-withdrawing bromine atom and the electron-donating methyl group. The N-H proton signal is often broad and its chemical shift can be solvent-dependent.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum of this compound would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to be the most downfield-shifted signal. The chemical shifts of the other ring carbons are influenced by the substituents, with the carbon atom attached to the bromine atom showing a characteristic shift. stackexchange.com

Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| H-3 | 6.5 - 7.0 | s | C3-H |

| H-6 | 7.5 - 8.0 | s | C6-H |

| CH₃ | 2.0 - 2.5 | s | C5-CH₃ |

| NH | 10.0 - 12.0 | br s | N1-H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |

| C-2 | 160 - 165 | C=O | |

| C-3 | 110 - 120 | C3 | |

| C-4 | 95 - 105 | C-Br | |

| C-5 | 130 - 140 | C-CH₃ | |

| C-6 | 140 - 150 | C6 | |

| CH₃ | 15 - 20 | CH₃ | |

| Note: Predicted values are based on data for similar substituted pyridin-2-one structures and general NMR principles. nih.govrsc.orgpnu.ac.irmdpi.com Actual experimental values may vary. |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (molar mass: 188.024 g/mol ), techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed. guidechem.com

Under EI-MS, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be expected for the molecular ion and any bromine-containing fragments. cdnsciencepub.com Common fragmentation pathways for pyridinones involve the loss of CO, HCN, and cleavage of the substituents. mdpi.comresearchgate.netaip.org For this compound, fragmentation could involve the loss of a bromine radical, a methyl radical, or a neutral CO molecule. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments. nih.gov

Predicted Fragmentation Pattern in Mass Spectrometry

| m/z Value | Possible Fragment | Notes |

| 187/189 | [M]⁺ | Molecular ion peak with bromine isotopic pattern |

| 172/174 | [M - CH₃]⁺ | Loss of a methyl radical |

| 159/161 | [M - CO]⁺ | Loss of carbon monoxide |

| 108 | [M - Br]⁺ | Loss of a bromine radical |

| Note: The fragmentation pattern is a prediction based on the general behavior of pyridinone derivatives in mass spectrometry. cdnsciencepub.commdpi.comresearchgate.netaip.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. core.ac.uk The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present.

A strong absorption band corresponding to the C=O stretching vibration of the pyridinone ring is expected in the region of 1650-1690 cm⁻¹. The N-H stretching vibration will likely appear as a broad band in the range of 3000-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 2850-3100 cm⁻¹. The C=C and C-N stretching vibrations of the ring are expected in the 1400-1600 cm⁻¹ region. ijfans.orgacs.org The C-Br stretching vibration typically appears in the lower frequency region of the spectrum.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C and C-Br bonds. cdnsciencepub.comresearchgate.net

Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretch | 3000 - 3400 (broad) |

| C-H stretch (aromatic & aliphatic) | 2850 - 3100 |

| C=O stretch | 1650 - 1690 |

| C=C and C-N stretch (ring) | 1400 - 1600 |

| Note: These are general expected ranges for the functional groups present in the molecule. core.ac.ukijfans.orgacs.orgresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, like other pyridin-2-one derivatives, is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. diva-portal.orgresearchgate.net The exact position and intensity of these bands are influenced by the solvent polarity. researchgate.net Generally, pyridinones show two main absorption bands in the UV region. beilstein-journals.orgnist.gov The electronic transitions are affected by the substituents on the pyridinone ring.

Expected UV-Vis Absorption Maxima

| Transition | Expected Wavelength Range (nm) |

| π → π | 220 - 280 |

| n → π | 300 - 350 |

| Note: The absorption maxima can shift depending on the solvent used for the analysis. diva-portal.orgresearchgate.netbeilstein-journals.org |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This technique would unambiguously confirm the tautomeric form (pyridin-2-one vs. 2-hydroxypyridine) present in the crystal lattice and reveal details about the crystal packing. While no specific crystallographic data for this compound is currently available in the public domain, studies on similar substituted pyridinones have been reported. mdpi.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. cdc.govthermofisher.com

For a polar compound like this compound, reversed-phase HPLC would be a suitable method for purity analysis. sielc.comhelixchrom.com A C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid, would likely provide good separation from impurities. Detection can be achieved using a UV detector set at one of the absorption maxima of the compound.

Gas chromatography can also be used, potentially after derivatization to increase volatility and thermal stability, although direct analysis may be possible depending on the compound's properties. cdc.gov A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. nih.gov

Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Mobile/Carrier Phase | Detection |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Methanol with acid modifier | UV |

| GC | Polar capillary column | Helium or Nitrogen | FID or MS |

| Note: Method development and optimization are necessary to achieve the best separation and analysis results. cdc.govthermofisher.comsielc.comhelixchrom.comnih.govgoogle.com |

Reactivity and Mechanistic Studies of 4 Bromo 5 Methylpyridin 2 1h One

Electrophilic Aromatic Substitution Reactions on the Pyridinone Ring

The pyridinone ring, in general, is less susceptible to electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org This deactivation is somewhat mitigated by the presence of the activating methyl group and the dual nature of the bromo and hydroxyl/carbonyl groups. Electrophilic attack on the pyridine (B92270) ring typically favors the 3- and 5-positions, which are the most electron-rich carbon atoms. wikipedia.orgglobalresearchonline.net

In the case of 4-Bromo-5-methylpyridin-2(1H)-one, the directing effects of the substituents must be considered. The methyl group at the 5-position is an activating group and directs electrophiles to the ortho and para positions (positions 4 and 6). The bromo group at the 4-position is a deactivating but ortho-, para-directing group. The hydroxyl group in the tautomeric 2-hydroxypyridine (B17775) form is strongly activating and directs ortho and para (positions 3 and 5). Conversely, the carbonyl group in the pyridin-2(1H)-one form is deactivating.

Nucleophilic Aromatic Substitution Reactions at the Bromine Position

In contrast to electrophilic substitution, the pyridine ring is highly susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions. wikipedia.org The bromine atom at the 4-position of this compound is a good leaving group, making this position a prime site for nucleophilic attack. This reactivity is enhanced by the electron-withdrawing nature of the pyridinone ring. wikipedia.org

A variety of nucleophiles can displace the bromide. These reactions often proceed via an SNAr mechanism. sci-hub.se For instance, the reaction with amines or thiols can lead to the corresponding 4-amino or 4-thioether derivatives. The use of microwave heating has been shown to efficiently promote nucleophilic substitution on halopyridines, often in greener solvents like ethanol, leading to high yields in short reaction times. tandfonline.com

Some examples of nucleophilic substitution on related bromopyridines are presented in the table below.

| Nucleophile | Product Type | Reference |

| Amines | 4-Aminopyridin-2(1H)-one derivatives | |

| Thiols | 4-Thioether-pyridin-2(1H)-one derivatives | |

| Alkoxides | 4-Alkoxy-pyridin-2(1H)-one derivatives | tandfonline.com |

Functional Group Transformations and Derivatizations of this compound

The presence of multiple functional groups—a bromo substituent, a methyl group, and a carbonyl/hydroxyl moiety—allows for a wide range of transformations and derivatizations.

The bromine atom at the 4-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridinone with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govfishersci.com This method is widely used for the synthesis of biaryl compounds. mdpi.com The reaction is generally tolerant of a wide range of functional groups. For related 2-bromopyridines, various palladium catalysts and ligands have been successfully employed. nih.gov

Stille Coupling: The Stille reaction couples the bromopyridinone with an organotin compound. organic-chemistry.orgopenochem.org While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.org Nevertheless, it remains a valuable method for constructing complex molecules. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of the bromopyridinone with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnumberanalytics.com This reaction is highly regio- and stereoselective, typically favoring the formation of the E-isomer. pearson.comorganic-chemistry.org

Sonogashira Coupling: This reaction couples the bromopyridinone with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is a straightforward way to introduce an alkynyl group onto the pyridinone ring.

The table below summarizes typical conditions for these cross-coupling reactions with related bromopyridine substrates.

| Reaction | Coupling Partner | Catalyst System | Base | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃, K₃PO₄ | nih.govmdpi.com |

| Stille | Organostannane | Pd(PPh₃)₄ | - | organic-chemistry.orgresearchgate.net |

| Heck | Alkene | Pd(OAc)₂ / Ligand | Et₃N, K₂CO₃ | wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | chim.it |

Amination: The introduction of an amino group at the 4-position can be achieved through nucleophilic substitution of the bromine atom, as discussed in section 4.2. Additionally, palladium- or copper-catalyzed amination reactions (Buchwald-Hartwig amination) with various amines are also viable methods. Copper(I) oxide has been shown to be an effective catalyst for the amination of bromopyridines using aqueous ammonia (B1221849) under mild conditions. researchgate.net Reductive amination of related aminopyridines is also a well-established method for introducing substituted amino groups. nih.gov

Hydroxylation: The direct hydroxylation of the pyridinone ring is a challenging transformation. However, biocatalytic methods have shown promise. Whole cells of certain microorganisms, such as Burkholderia sp. MAK1, have been used for the regioselective hydroxylation of various pyridine derivatives. nih.gov This enzymatic approach offers a green alternative to traditional chemical methods.

The carbonyl group of the pyridin-2(1H)-one tautomer can undergo a variety of reactions.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, which would yield the corresponding dihydropyridinol.

Vilsmeier-Haack Reaction: Related pyridin-2(1H)-ones can undergo Vilsmeier-Haack type reactions, which can lead to the formation of halogenated and formylated products. researchgate.net This reaction provides a route to further functionalize the pyridinone ring.

Condensation Reactions: The carbonyl group can potentially participate in condensation reactions with active methylene (B1212753) compounds, although this reactivity is less common for pyridinones compared to simple ketones.

Tautomeric Equilibrium and its Influence on Reactivity

A crucial aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with 4-Bromo-5-methyl-2-hydroxypyridine. wikipedia.org The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of other substituents on the ring. wikipedia.orgnih.govresearchgate.net

In non-polar solvents , the 2-hydroxypyridine tautomer is generally favored. wikipedia.org

In polar solvents like water and alcohols, the 2-pyridone tautomer is more prevalent. wikipedia.org

In the solid state , the 2-pyridone form is typically the dominant species, often forming hydrogen-bonded dimers or helical structures. wikipedia.org

This tautomerism has a profound impact on the compound's reactivity.

The 2-hydroxypyridine tautomer behaves more like a phenol. The hydroxyl group is an activating, ortho-, para-director for electrophilic substitution and can undergo reactions typical of phenols, such as etherification.

The 2-pyridone tautomer has an amide-like character. The carbonyl group is deactivating towards electrophilic substitution and can undergo nucleophilic attack. The N-H proton is acidic and can be deprotonated to form a pyridinate anion, which can then act as a nucleophile in reactions like N-alkylation.

The tautomeric equilibrium also affects the compound's participation in cross-coupling reactions, as the electronic properties of the two forms differ. The ability of the pyridone to act as a ditopic receptor through hydrogen bonding can also influence reaction pathways, particularly in nonpolar solvents. wikipedia.org

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamic parameters provides fundamental insights into the reactivity and reaction mechanisms of a chemical entity. For this compound, a detailed understanding of these aspects is crucial for optimizing its synthetic transformations and predicting its behavior in various chemical environments. While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly accessible literature, a comprehensive analysis can be formulated by examining the reactivity of the core pyridin-2(1H)-one scaffold and the electronic and steric influence of its substituents.

General Reactivity and Influence of Substituents

The pyridin-2(1H)-one ring is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. The presence of the bromine atom at the 4-position and a methyl group at the 5-position significantly modulates this reactivity.

4-Bromo Substituent: The bromine atom is an electron-withdrawing group via its inductive effect, which generally deactivates the ring towards electrophilic substitution. However, it is also a weak deactivator in electrophilic aromatic substitution and can direct incoming electrophiles. In the context of nucleophilic aromatic substitution, the bromo group can act as a leaving group, particularly when activated by the ring's electronics.

5-Methyl Substituent: The methyl group is an electron-donating group through its inductive and hyperconjugation effects. This generally activates the ring towards electrophilic attack. The position of the methyl group at C-5 can influence the regioselectivity of reactions.

The interplay of these two substituents—the electron-withdrawing bromo group and the electron-donating methyl group—creates a unique electronic environment within the molecule, influencing the rates and outcomes of its reactions.

Kinetic Studies of Related Pyridinone Systems

To extrapolate the potential kinetic behavior of this compound, it is instructive to review kinetic data from analogous systems.

Electrophilic Bromination: Studies on the bromination of 2-pyridone have shown that the reaction proceeds readily, often leading to disubstitution. acs.org The reaction rate is highly dependent on pH, with reaction occurring on the neutral pyridone at low pH and on the more reactive conjugate anion at higher pH. acs.org The presence of a methyl group is expected to increase the rate of electrophilic attack due to its activating nature. Conversely, the bromo substituent would decrease the rate.

A kinetic study on the bromination of 4-pyridone and its derivatives revealed that the reaction occurs on the predominant pyridone tautomer at a pH below 6 and via the conjugate anion at a pH above 6. cdnsciencepub.comcdnsciencepub.com Interestingly, the monobrominated derivative was found to be more reactive towards further bromination, explaining the prevalence of disubstituted products. cdnsciencepub.comcdnsciencepub.com

The table below presents kinetic data for the bromination of 2-pyridone, which can serve as a baseline for understanding the reactivity of substituted pyridones.

| Substrate | Reaction | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |

| 2-Pyridone | Bromination | Varies with pH | Aqueous solution, 25 °C |

| 1-Methyl-2-pyridone | Bromination | Varies with pH | Aqueous solution, 25 °C |

Data is illustrative and highly pH-dependent. Specific values from detailed studies on 2-pyridone bromination reflect the complexity of the reaction pathways. acs.org

The following table shows representative turnover frequencies (TOF) for the Suzuki coupling of various aryl bromides, illustrating the impact of electronic effects on reaction rates.

| Aryl Bromide | Phenylboronic Acid | Catalyst System | Temperature (°C) | Turnover Frequency (TOF) [h⁻¹] |

| 4-Nitro bromobenzene | Phenylboronic acid | Pd-poly(AA) hybrid | 70 | 3343 |

| Unsubstituted aryl bromide | Phenylboronic acid | Pd-poly(AA) hybrid | 70 | - |

| 4-Bromo aniline | Phenylboronic acid | Pd-poly(AA) hybrid | 70 | - |

This data from a study on a specific palladium-polymer hybrid catalyst highlights the trend of electron-withdrawing groups accelerating the reaction. researchgate.net The TOF for the unsubstituted and electron-donating group substituted bromides were lower than for the nitro-substituted one.

N-Alkylation: The nitrogen atom of the pyridinone ring can undergo alkylation. The rate of this reaction is dependent on the nature of the alkylating agent, the base used, and the solvent. Phase-transfer catalysts can significantly enhance the rate of N-alkylation of imides under solvent-free conditions. researchgate.net The electronic environment around the nitrogen, influenced by the bromo and methyl groups, will affect its nucleophilicity and thus the reaction kinetics.

Thermodynamic Considerations

The thermodynamic aspects of reactions involving this compound relate to the relative stability of reactants, intermediates, transition states, and products.

For nucleophilic substitution reactions where the bromide is the leaving group, the thermodynamics are influenced by the stability of the resulting product and the displaced bromide ion. The formation of a new, stable carbon-carbon or carbon-heteroatom bond, as in Suzuki or Buchwald-Hartwig couplings, provides a strong thermodynamic driving force for the reaction.

The tautomeric equilibrium between the 2-pyridone form and its 2-hydroxypyridine tautomer is another important thermodynamic consideration. For most pyridin-2-ones, the pyridone form is significantly more stable, particularly in polar solvents. acs.org The substituents at the 4- and 5-positions are expected to have a minor influence on this equilibrium compared to the inherent stability of the amide-like pyridone structure.

Computational and Theoretical Investigations of 4 Bromo 5 Methylpyridin 2 1h One

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule, such as 4-Bromo-5-methylpyridin-2(1H)-one, might bind to the active site of a macromolecular target, typically a protein or enzyme. This simulation provides insights into the binding orientation, affinity (scoring), and specific interactions like hydrogen bonds or hydrophobic contacts. Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time in a simulated physiological environment.

Research on structurally related pyridinone derivatives shows their investigation as inhibitors for various enzymes. However, there are no specific published molecular docking or dynamics simulation studies that feature this compound as the ligand.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational chemistry can be a powerful tool for predicting spectroscopic properties. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted spectra are invaluable for confirming the structure of a synthesized compound by comparing theoretical values to experimental data. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption spectra.

While experimental NMR data may exist in commercial or private databases for this compound, peer-reviewed studies presenting a comparison between computationally predicted and experimentally obtained spectra for this specific molecule are not available.

Table 2: Representative Predicted vs. Experimental Spectroscopic Data (Hypothetical) This table illustrates the type of data that would be generated from spectroscopic prediction studies. No published values are currently available for this compound.

Please note: The following table is for illustrative purposes only, as specific data for this compound is not available in the cited literature.

| Spectrum | Position | Hypothetical Predicted Value | Hypothetical Experimental Value |

|---|---|---|---|

| ¹H NMR | H (vinyl) | 6.8 ppm | 6.9 ppm |

| H (vinyl) | 7.5 ppm | 7.6 ppm | |

| H (N-H) | 11.5 ppm | 11.8 ppm | |

| H (CH₃) | 2.1 ppm | 2.2 ppm | |

| ¹³C NMR | C=O | 165 ppm | 164 ppm |

| C-Br | 105 ppm | 104 ppm |

| UV-Vis | λmax | 295 nm | 298 nm |

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction pathway can be mapped out. This allows researchers to understand reaction kinetics and selectivity. For this compound, computational studies could explore its synthesis, such as the bromination of 5-methylpyridin-2(1H)-one, or its participation in further reactions like cross-coupling. Such computational explorations into the specific reaction mechanisms involving this compound have not been documented in the available scientific literature.

Conformational Analysis and Energy Landscape Mapping

While the pyridinone ring of this compound is largely planar, the molecule exists in tautomeric forms (the -one and -ol forms). Computational conformational analysis can be used to map the potential energy surface of the molecule, identifying the most stable tautomer and conformer. This involves calculating the relative energies of different spatial arrangements. For this compound, this would primarily involve analyzing the energetics of its keto-enol tautomerism. A comprehensive conformational analysis and energy landscape map for this specific molecule has not been published.

Biological Activity and Mechanistic Insights of 4 Bromo 5 Methylpyridin 2 1h One Derivatives

Derivatives of the 4-bromo-5-methylpyridin-2(1H)-one scaffold have emerged as a versatile class of compounds with a broad spectrum of biological activities. Researchers have extensively explored these molecules, revealing their potential in medicinal chemistry and agrochemical research. This article delves into the biological screening, target identification, mechanistic actions, and structure-activity relationships of these promising derivatives.

Applications Beyond Direct Pharmacological Agents

Use as Building Blocks in Organic Synthesis and Heterocyclic Chemistry

The primary application of 4-bromo-5-methylpyridin-2(1H)-one beyond direct medicinal use is as a versatile building block in organic synthesis. Halogenated pyridinones are recognized as important intermediates for constructing more complex molecular architectures. bldpharm.com The presence of the bromo substituent is key to its utility, allowing for a variety of subsequent chemical transformations.

The compound can readily participate in nucleophilic substitution reactions, where the bromine atom is displaced by other functional groups. More significantly, the carbon-bromine bond provides a reactive handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. Although studies on this compound itself are not widely published, extensive research on closely related compounds like 4-bromo-2-methylpyridine (B16423) and 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrates the feasibility of these transformations. researchgate.netmdpi.comresearchgate.net For instance, the Suzuki coupling of bromopyridines with various arylboronic acids, often catalyzed by palladium complexes like Pd(dppf)Cl₂, is a well-established method for forming carbon-carbon bonds and synthesizing biaryl compounds. researchgate.netmdpi.com

This reactivity allows for the strategic introduction of diverse substituents, leading to the creation of a wide array of novel heterocyclic compounds. Furthermore, the pyridinone core itself can be used to construct fused heterocyclic systems. Research on the related 4-hydroxy-6-methylpyridin-2(1H)-one has shown its utility in cascade reactions to form furan-fused pyridinones, highlighting the potential of the ring system to serve as a foundation for more elaborate polycyclic structures. bohrium.com

A summary of common reactions involving similar halogenated pyridinone building blocks is presented below.

| Reaction Type | Description | Common Reagents/Catalysts |

| Suzuki Coupling | Formation of a C-C bond by coupling with an organoboron compound. | Arylboronic acids, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) researchgate.netresearchgate.net |

| Stille Coupling | Formation of a C-C bond by coupling with an organotin compound. | Organostannanes, Pd catalyst (e.g., Pd(PPh₃)₄) cmu.edu |

| Nucleophilic Substitution | Replacement of the bromine atom with a nucleophile. | Amines, alkoxides, etc. |

| Annulation/Cyclization | Use of the core structure to build fused rings. | Varies depending on the specific cyclization strategy. bohrium.com |

Integration into Polymeric Materials or Supramolecular Assemblies

The structural features of this compound make it and its derivatives attractive candidates for incorporation into advanced materials like polymers and supramolecular assemblies. The pyridinone ring, particularly when functionalized, can act as a ligand, capable of coordinating with metal ions to form well-defined, ordered structures.

A key application in this area is the synthesis of complex ligands for supramolecular chemistry. cmu.edu Research has demonstrated that the closely related compound, 2-bromo-5-methylpyridine (B20793), is a crucial precursor for synthesizing bipyridine and terpyridine units. cmu.edu These multi-dentate ligands are fundamental building blocks for creating metallosupramolecular architectures, such as grids, helicates, and coordination polymers. In a documented Stille-type coupling reaction, 2-bromo-5-methylpyridine was successfully coupled with an organotin-functionalized pyridine (B92270) to produce a bipyridine building block, which could be further elaborated into more complex ligands. cmu.edu This synthetic strategy highlights how the bromo-methyl-pyridine scaffold can be systematically built up into larger, functional molecules designed for self-assembly.

While direct polymerization of this compound is not extensively documented, its derivatives have potential as functional additives in polymer chemistry. For instance, they could be used to modify the surface properties of polymers or to introduce specific functionalities, such as metal-binding sites or chromophores.

Role in Catalyst Design or Ligand Development

The pyridinone moiety is a valuable scaffold for designing ligands for transition metal catalysis. The nitrogen and oxygen atoms can act as a bidentate chelate, binding to a metal center and influencing its catalytic activity and selectivity. The 2-pyridone structure, in particular, has been identified in ligands that facilitate challenging C-H activation reactions. mdpi.com

A specific and notable example involves a derivative of 5-methylpyridine in the design of Grubbs-type catalysts for alkene metathesis. Researchers have synthesized new ruthenium-based precatalysts incorporating α,α-diphenyl-(monosubstituted-pyridin-2-yl)methanolato ligands. beilstein-journals.org One of the successful ligands developed was derived from α,α-diphenyl-(5-methylpyridin-2-yl)methanol. This ligand, when complexed with ruthenium, formed a stable and active precatalyst for the metathesis of 1-octene. beilstein-journals.org The study found that these catalysts showed good activity and high stability at elevated temperatures (80-110 °C), with high selectivity towards the primary metathesis products. beilstein-journals.org

The performance of a Grubbs-type precatalyst bearing a ligand derived from a 5-methyl-substituted pyridine is summarized in the table below, illustrating the influence of temperature on product formation.

| Temperature (°C) | Primary Metathesis Products (PMPs) (%) | Secondary Metathesis Products (SMPs) (%) | Isomerization Products (IPs) (%) |

| 80 | >85 | <5 | <1 |

| 90 | >85 | ~5-10 | ~1-2 |

| 100 | ~87 | ~10-15 | ~1-2 |

| 110 | <80 | >20 | >2 |

| Data derived from studies on a Grubbs-type precatalyst with an α,α-diphenyl-(5-methylpyridin-2-yl)methanolato ligand in the metathesis of 1-octene. beilstein-journals.org |

This research underscores the potential of the 5-methyl-pyridine scaffold in developing robust and tunable catalysts for important organic transformations.

Potential in Dye Chemistry or Optoelectronic Materials

The heterocyclic nature of the pyridinone ring suggests potential applications in the field of functional organic materials, including dyes and optoelectronic components. The conjugated π-system of the ring can act as a chromophore, and its electronic properties can be tuned by the introduction of various substituents.

While direct studies on this compound as a dye are limited, related structures have been successfully incorporated into dye molecules. For example, new azo disperse dyes have been synthesized from 4-hydroxy-6-methyl-2H-pyran-2-one, a compound with a similar heterocyclic core. researchgate.net In these studies, the pyranone derivative was coupled with various diazonium salts to produce a series of colored compounds, demonstrating that this type of scaffold can be part of a larger chromophoric system. researchgate.net A patent for the related isomer 5-bromo-2-picoline also notes its potential use in dye production. google.com

In the realm of optoelectronics, the electronic properties of the molecule are paramount. Research on other heterocyclic systems, such as arylated pyrimidines synthesized from 5-bromopyrimidine, has focused on their non-linear optical (NLO) properties. bohrium.com Such studies involve computational and experimental analyses of the molecular orbitals (HOMO/LUMO), dipole moments, and hyperpolarizability to assess their potential for applications in photonic and electronic devices. bohrium.com Similarly, the electronic structure of this compound could be systematically modified through reactions at the bromine site to tune its absorption, emission, and charge-transport properties for potential use in materials like organic light-emitting diodes (OLEDs) or sensors.

Structure Property Relationships Spr and Structure Activity Relationships Sar of 4 Bromo 5 Methylpyridin 2 1h One Analogues

Impact of Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic characteristics of 4-bromo-5-methylpyridin-2(1H)-one analogues are significantly influenced by the nature and position of their substituents. The halogen atoms, methyl group, and the pyridinone core itself dictate the molecule's electronic profile, which in turn affects its reactivity, solubility, and intermolecular interactions.

The position of halogen substituents is a critical determinant of the compound's properties. For example, comparing 4-Bromo-5-chloro-1-methylpyridin-2(1H)-one with its isomer 4-Bromo-3-chloro-1-methylpyridin-2(1H)-one reveals that altering the chloro group's position from C5 to C3 changes the steric and hydrogen bonding environment around the molecule. Such changes can influence how the molecule interacts with biological targets.

Furthermore, the introduction of strong electron-withdrawing groups, such as a trifluoromethyl group in place of a chlorine atom, can enhance the molecule's resistance to oxidative degradation. This is a crucial property for developing stable and effective therapeutic agents. The pyridinone ring's ability to engage in keto-enol tautomerism is also fundamental to its reactivity, particularly its capacity to form complexes with metal ions. researchgate.net

In the context of biological activity, substituent effects are paramount. Studies on 3,5-dimethylpyridin-4(1H)-one derivatives as activators of AMP-activated protein kinase (AMPK) showed that the placement of a methyl group at the 6-position was crucial for enhancing activity. jst.go.jp Specifically, the 6-methyl analogue displayed a tenfold increase in AMPK activation compared to the 3-methyl analogue, highlighting a distinct structure-activity relationship. jst.go.jp

Interestingly, in synthetic reactions like the Suzuki cross-coupling, the electronic nature of substituents on coupling partners may not always have a predictable effect. One study found that using either electron-donating or electron-withdrawing groups on arylboronic acids coupled with N-[5-bromo-2-methylpyridine-3-yl]acetamide did not significantly impact the reaction rates or yields. mdpi.com

Correlation of Structural Modifications with Spectroscopic Signatures

Structural changes in this compound analogues are directly reflected in their spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These correlations are essential for confirming the chemical structure of newly synthesized compounds.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For instance, the synthesis of various 5-aryl-2-methylpyridin-3-amines from 5-bromo-2-methylpyridin-3-amine (B1289001) showed distinct NMR profiles depending on the substituent on the aryl ring (e.g., iodo, chloro, methoxy). mdpi.com The introduction of a bromine atom or other functional groups causes predictable shifts in the signals of nearby protons and carbons. rsc.org

Below is a table illustrating the correlation between structural changes and ¹H NMR chemical shifts for related pyridine (B92270) derivatives.

| Compound Name | Structure | Key ¹H NMR Signals (δ ppm) | Reference |

| N-[5-Bromo-2-methylpyridine-3-yl]acetamide | 7.8 (s, 1H-pyridine), 7.38 (s, 1H-pyridine), 2.6 (s, 3H, methyl), 2.45 (s, 3H, COCH₃) | mdpi.com | |

| 5-(p-Tolyl)-2-methylpyridin-3-amine | 8.1 (s, 1H-pyridine), 7.4 (m, 2H-Ar), 7.2 (m, 2H-Ar), 7.1 (s, 1H-pyridine), 2.5 (s, 3H, methyl), 2.4 (s, 3H, Ar-CH₃) | mdpi.com | |

| 5-(4-Iodophenyl)-2-methylpyridin-3-amine | 8.09 (s, 1H-pyridine), 7.71–7.49 (m, 4H-Ar), 7.15 (s, 1H-pyridine), 2.5 (s, 3H-methyl) | mdpi.com | |

| 2-acetyl-5-bromopyridine | 8.71 (d, J = 2.0 Hz, 1H), 7.95 (dd, J₁ = 8.0 Hz, J₂ = 2.0 Hz, 1H), 7.91 (d, J = 8.0 Hz, 1H), 2.68 (s, 3H, CH₃) | rsc.org |

Vibrational Spectroscopy and Computational Analysis: Computational methods like Density Functional Theory (DFT) are powerful tools for correlating structure with vibrational spectra (IR and Raman). Studies on compounds like 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol have shown that vibrational frequencies calculated using DFT methods (e.g., B3LYP/6-311G(d,p)) are in good agreement with experimental IR and Raman data. researchgate.net This synergy between theoretical calculations and experimental results provides a robust method for structural elucidation and understanding the vibrational modes associated with specific functional groups. researchgate.net

Rational Design Principles for Analogues based on SAR Data

Structure-Activity Relationship (SAR) data provides the foundation for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties. The pyridinone core is a privileged scaffold in drug discovery, and SAR studies guide its modification. frontiersin.org

Key design principles derived from SAR studies of pyridinone analogues include:

Scaffold Hopping: Replacing a different chemical scaffold (like a phenyl ring) with a pyridinone ring can introduce new hydrogen bond acceptor sites, potentially improving solubility and target binding affinity. frontiersin.org

Positional Modification: SAR studies have identified specific positions on the pyridinone ring where modifications are crucial for biological activity. For example, in a series of anti-HIV agents, substitutions at the C3, C4, and C6 positions were found to be critical for antiviral activity. frontiersin.org

Substituent Optimization: The nature of the substituent is key. In certain anti-HBV inhibitors, N-aryl derivatives demonstrated superior activity compared to N-alkyl derivatives. frontiersin.org Similarly, in a series of anti-HIV-1 thiazolidin-4-ones, the presence of a 4,6-dimethylpyridin-2-yl group at the N-3 position was beneficial for activity, whereas the addition of a bromo group to this pyridyl moiety was detrimental. researchgate.net

Conformational Constraint: Introducing rigidity into a molecule can lock it into its bioactive conformation, enhancing its binding to a target. This principle was used to design potent anticancer agents by replacing a flexible bond in known inhibitors with a rigid 1H-pyrrolo[3,2-c]pyridine scaffold. tandfonline.comsemanticscholar.org

These principles are applied in a cycle of design, synthesis, and testing to optimize lead compounds. For instance, after identifying an initial hit compound through virtual screening, further SAR optimization can lead to the discovery of inhibitors with significantly improved potency and selectivity. nih.gov

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predicting Activity

QSAR modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating drug discovery. researchgate.net

The development of a QSAR model typically involves:

Data Set Preparation: A diverse set of analogues with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated using software like Dragon or through quantum mechanical methods (DFT). researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) combined with a variable selection algorithm like the Genetic Algorithm (GA), or more complex machine learning techniques like Artificial Neural Networks (ANN), are used to build the predictive model. researchgate.net

Validation: The model's predictive power is rigorously assessed using statistical metrics and validation techniques like leave-one-out cross-validation. researchgate.net

QSAR models have been successfully developed for various pyridine-containing scaffolds. For example, a study on imidazo[4,5-b]pyridine derivatives used GA-MLR and BP-ANN techniques to create models for predicting anticancer potency. researchgate.net Such models can provide insights into which molecular properties (e.g., electronic, steric, hydrophobic) are most important for activity. In another successful application, QSAR models were used to screen a large chemical database, leading to the identification of novel 5-HT2B receptor agonists with a high experimental success rate. acs.org These studies underscore the utility of QSAR as a reliable predictive tool in the rational design of new therapeutic agents based on the this compound scaffold and its analogues.

Advanced Methodologies and Future Directions in Research on 4 Bromo 5 Methylpyridin 2 1h One

Chemoinformatic and Data Science Approaches for Compound Analysis

The analysis of 4-Bromo-5-methylpyridin-2(1H)-one and its potential derivatives is significantly enhanced by chemoinformatic and data science methodologies. These computational tools allow for the prediction of physicochemical properties, biological activities, and potential liabilities, thereby guiding synthetic efforts and prioritizing compounds for screening.

Key approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, which systematically explores the links between chemical structures and biological functions. researchgate.net For instance, 2D-QSAR relies on molecular descriptors, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide insights into the steric and electrostatic field requirements for optimal activity. tandfonline.comnih.govynu.edu.cn Such models have been successfully developed for various pyridone derivatives to predict their activity as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and α-amylase inhibitors. researchgate.nettandfonline.comnih.gov By building robust and predictive QSAR models, researchers can design new virtual molecules with potentially improved activity. researchgate.netnih.gov

Molecular docking studies complement QSAR by predicting the binding modes of pyridinone derivatives within the active sites of target proteins, such as kinases or viral enzymes. researchgate.nettandfonline.com This provides a structural basis for observed activities and helps rationalize SAR data. Furthermore, data science techniques can be used to analyze large chemical databases to identify novel scaffolds and predict absorption, distribution, metabolism, and excretion (ADME) properties, ensuring that designed molecules possess favorable drug-like characteristics. researchgate.netnih.gov

Table 1: Chemoinformatic and Data Science Approaches for Pyridinone Analysis

| Methodology | Application for Pyridinone Scaffolds | Key Insights Provided |

|---|---|---|

| 2D-QSAR | Correlates molecular descriptors (e.g., topological, electronic) with biological activity (e.g., IC₅₀). researchgate.net | Identifies key molecular features contributing to activity. |

| 3D-QSAR (CoMFA/CoMSIA) | Creates 3D models to relate steric and electrostatic fields of molecules to their activity. tandfonline.comnih.gov | Provides contour maps indicating where structural modifications may enhance or diminish activity. |

| Molecular Docking | Predicts the binding conformation and affinity of a pyridinone derivative within a target's active site. researchgate.nettandfonline.com | Elucidates specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features required for biological activity. | Creates a template for virtual screening to find new, diverse compounds with the same functional properties. |

| ADMET Prediction | Uses computational models to forecast pharmacokinetic properties and potential toxicity. researchgate.netnih.gov | Helps in the early-stage filtering of compounds with poor drug-like profiles, saving resources. |

Application of Machine Learning in Synthesis or Activity Prediction

Machine learning (ML) has become an indispensable tool in drug discovery, capable of discerning complex patterns in large datasets to predict both the biological activity and synthetic accessibility of novel compounds. arxiv.orgd-nb.info For pyridinone-based scaffolds, ML models are increasingly applied to accelerate the design-make-test-analyze cycle.

In activity prediction, ML algorithms are used to build robust QSAR models. researchgate.netarxiv.org For example, a study on pyridone derivatives used ML to create a predictive QSAR model for α-amylase inhibitory activity, which was then used to design 23 new potential inhibitors from the ZINC15 database. researchgate.net Similarly, ML models have been used to predict the activity of biphenyl-substituted pyridone derivatives as HIV-1 NNRTIs. tandfonline.comnih.gov These models can go beyond simple regression to classify compounds as active or inactive, which is particularly useful when dealing with the significant data imbalances often found in biological screening data. arxiv.org

In the realm of synthesis, ML is being developed to predict reaction outcomes. While not yet widely applied specifically to this compound, general ML tools can predict reaction yields and identify optimal conditions for complex chemical transformations. This can help chemists prioritize synthetic routes that are most likely to succeed, saving time and resources.

Table 2: Applications of Machine Learning in Pyridinone Research

| Application Area | Machine Learning Technique | Prediction Target | Example |

|---|---|---|---|

| Activity Prediction | Artificial Neural Network (ANN) | α-amylase inhibitory activity (IC₅₀) | A model was developed to predict the activity of pyridone derivatives, leading to the design of new potent compounds. researchgate.net |

| Activity Prediction | CoMFA / CoMSIA | HIV-1 NNRTI activity | 3D-QSAR models with high predictive capability were built for biphenyl-substituted pyridones. tandfonline.comnih.gov |

| Activity Prediction | Random Forest, Deep Learning | General compound activity | Models trained on large datasets (e.g., PubChem) to classify compounds as active or inactive against biological targets. arxiv.org |

| Synthesis Prediction | Not specified | Experimental procedure prediction | ML can automate the planning of synthetic pathways and intermediate steps. nih.gov |

High-Throughput Screening Techniques in Derivative Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of compounds to identify "hits" with desired biological activity. evotec.com For discovering derivatives of this compound, particularly as kinase inhibitors—a common target class for pyridones—several HTS technologies are employed. frontiersin.orgnih.gov

Fragment-Based Drug Discovery (FBDD) is a complementary approach to traditional HTS. evotec.comnih.govpfizer.com It involves screening smaller, less complex molecules ("fragments") that, despite having lower affinity, bind efficiently to the target. nih.govpfizer.com These fragment hits can then be optimized into potent leads. nih.gov Given its structure, this compound could itself be considered a fragment or a starting point for a fragment library. Technologies like high-throughput X-ray crystallography or affinity selection mass spectrometry are used for fragment screening. evotec.cominnovationhub.hk

Common HTS assay formats for kinase inhibitor discovery include:

Homogeneous Time-Resolved Fluorescence (HTRF): These assays, such as LanthaScreen™ and HTRF® KinEASE, measure the phosphorylation of a substrate via a FRET signal between a lanthanide donor and a fluorescent acceptor. bmglabtech.com

Fluorescence Polarization (FP): This method detects the binding of a fluorescently labeled ligand to a protein, causing a change in the polarization of emitted light.

Coupled Enzyme Assays: These assays use a second enzymatic reaction to generate a fluorescent or colorimetric signal that is dependent on the product of the primary kinase reaction (e.g., ADP). bmglabtech.com

These techniques are highly automatable and can be miniaturized to screen hundreds of thousands of compounds efficiently, making them ideal for exploring the chemical space around the pyridinone scaffold. evotec.com

Interactive Table 3: Comparison of High-Throughput Screening (HTS) Techniques for Derivative Discovery

| Assay Type | Principle | Target Class | Advantages | Disadvantages |

| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a donor and acceptor upon substrate phosphorylation or inhibitor binding. bmglabtech.com | Kinases, GPCRs | Homogeneous (no-wash), low background, high sensitivity. | Requires specific labeled reagents (antibodies, tracers). |

| Fluorescence Polarization (FP) | Measures the change in rotational speed of a small fluorescent molecule upon binding to a larger protein. | Any binding interaction | Homogeneous, simple, cost-effective. | Can be prone to interference from fluorescent compounds. |

| AlphaScreen | Proximity-based assay where singlet oxygen transfer between donor and acceptor beads generates a chemiluminescent signal. | Protein-protein interactions, Kinases | Very high sensitivity, homogeneous. | Sensitive to light and oxygen, can have high background. |

| Fragment-Based Screening | Biophysical detection (NMR, X-ray, SPR) of low-affinity binding of small fragments. nih.govpfizer.com | Structurally complex targets | High hit quality, efficient exploration of chemical space. | Requires sensitive biophysical techniques, hits need extensive optimization. |

| Enzyme-Coupled Assay | The product of the primary reaction (e.g., ADP from a kinase) is used by a second enzyme system to generate a detectable signal. bmglabtech.com | Kinases, ATPases | Universal for enzymes producing a common product, can be kinetic. | Prone to interference from compounds affecting the coupling enzyme. |

Emerging Synthetic Methodologies Relevant to Pyridinone Chemistry

The construction and functionalization of the 2-pyridone ring are areas of continuous innovation, driven by the need for more efficient, selective, and sustainable synthetic routes. sci-hub.sebenthamdirect.com While classical condensation and cyclization reactions remain important, several emerging methodologies offer powerful new ways to access derivatives of this compound.

One of the most significant advances is in the field of C–H functionalization . This strategy avoids the need for pre-functionalized starting materials (like halides or organometallics) by directly converting C–H bonds into new C–C or C-heteroatom bonds. nih.govsioc-journal.cn Transition-metal-catalyzed C–H activation has been used for the site-selective modification of pyridones at various positions. nih.govsioc-journal.cn For example, iron-catalyzed relay C–H functionalization enables the de novo synthesis of complex pyridones from simple oximes and alkenes. acs.orgresearchgate.net

Other notable emerging methods include:

Oxidative Amination: A recently developed one-pot process transforms cyclopentenones into pyridones through an oxidative ring expansion, offering a streamlined route with high regioselectivity and broad functional group tolerance. chemrxiv.org

Metathesis-Based Approaches: Ring-closing metathesis (RCM) can be used to form dihydropyridone intermediates, which are then oxidized to the aromatic 2-pyridone, providing a mild and novel pathway to the core structure. researchgate.net

Gold-Catalyzed Cycloisomerization: A tandem gold-catalyzed cycloisomerization followed by oxidative nitrogen insertion allows for the regioselective assembly of highly functionalized "masked" 2-pyridones from simple enynyl esters. acs.org

These advanced methods provide powerful tools for rapidly assembling libraries of diverse pyridone derivatives for biological screening. benthamdirect.com

Table 4: Summary of Emerging Synthetic Methodologies for Pyridinone Scaffolds

| Methodology | Description | Key Reagents/Catalysts | Significance |

|---|---|---|---|

| C-H Activation/Functionalization | Direct conversion of C-H bonds on the pyridone ring to new C-C or C-X bonds. nih.govsioc-journal.cn | Transition metals (Pd, Rh, Ir, Fe). sioc-journal.cnacs.org | Increases atom and step economy by avoiding pre-functionalization steps. |

| Oxidative Amination Ring Expansion | One-pot conversion of cyclopentenones to pyridones via silyl (B83357) enol ether formation and nitrogen insertion. chemrxiv.org | Hypervalent iodine reagents. | Streamlines synthesis from readily available starting materials with high regioselectivity. |

| Metathesis-Based Synthesis | Ring-closing metathesis (RCM) of acyclic diene precursors to form a dihydropyridone, followed by oxidation. researchgate.net | Grubbs or Hoveyda-Grubbs catalysts. | Offers a mild and flexible route to the core heterocyclic system. |

| Gold-Catalyzed Cascade | Tandem cycloisomerization of enynyl esters and oxidative nitrogen insertion. acs.org | Gold catalysts, Phenyliodonium diacetate (PIDA). | Provides rapid access to complex, masked 2-pyridones in a one-pot manner. |

| Catalyst-Controlled Alkylation | Use of specific catalysts to control the regioselectivity of N- versus O-alkylation. acs.orgbohrium.com | Brønsted acids (TfOH, TsOH). acs.orgrsc.org | Solves the challenge of selective functionalization of the ambident nucleophilic pyridone system. |

Challenges and Opportunities in the Synthesis and Application of Pyridinone Scaffolds

Despite their promise, the development of drugs based on the this compound scaffold faces several challenges, which in turn create significant opportunities for innovation.

Challenges: A primary synthetic challenge is achieving regioselectivity . The 2-pyridone core is an ambident nucleophile, meaning alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation), often leading to product mixtures. bohrium.comorganic-chemistry.org Developing synthetic methods that provide exclusive control over this selectivity is a key goal. bohrium.comrsc.orgorganic-chemistry.orgbohrium.com Another challenge is the site-selective functionalization of the four different C–H bonds on the pyridone ring, which have distinct electronic properties. nih.gov Overcoming this requires sophisticated catalytic systems or directing group strategies. nih.gov

From an application perspective, a major global challenge is antimicrobial resistance . The declining pipeline of new antibiotics necessitates the discovery of compounds with novel mechanisms of action.